molecular formula C18H17BrFNO3S B14994134 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide

Cat. No.: B14994134
M. Wt: 426.3 g/mol
InChI Key: JZUICUVEBZSPTB-UHFFFAOYSA-N
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Description

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a dioxidotetrahydrothiophene ring, and a fluorobenzyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Formation of the Dioxidotetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the thiophene ring with the dioxidotetrahydro configuration.

    Fluorobenzylation: Attachment of the fluorobenzyl group to the nitrogen atom of the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide.

    Substitution: The bromine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Materials Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: Possible interactions with biological receptors.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases due to its bioactive properties.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-fluorobenzyl)benzamide: Lacks the dioxidotetrahydrothiophene ring.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide: Lacks the bromine atom.

    4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the fluorobenzyl group.

Uniqueness

The presence of the bromine atom, dioxidotetrahydrothiophene ring, and fluorobenzyl group in 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide makes it unique compared to its analogs. These structural features may confer distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C18H17BrFNO3S

Molecular Weight

426.3 g/mol

IUPAC Name

4-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C18H17BrFNO3S/c19-15-7-5-13(6-8-15)18(22)21(16-9-10-25(23,24)12-16)11-14-3-1-2-4-17(14)20/h1-8,16H,9-12H2

InChI Key

JZUICUVEBZSPTB-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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